molecular formula C15H18BNO2S B6148583 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine CAS No. 1402240-71-4

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine

Cat. No. B6148583
CAS RN: 1402240-71-4
M. Wt: 287.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine” is a chemical compound that contains a thiophene and pyridine ring, both of which are aromatic heterocycles. The compound also contains a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is often used in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

The mechanism of action of “2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine” is not specified in the search results. If this compound is used as a reagent in chemical reactions, its mechanism of action would likely involve the transfer of the boronate group to another molecule .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine' involves the coupling of 2-bromopyridine with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene in the presence of a palladium catalyst. The resulting intermediate is then subjected to Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to yield the final product.", "Starting Materials": [ "2-bromopyridine", "5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene", "palladium catalyst", "phenylboronic acid" ], "Reaction": [ "Step 1: Coupling of 2-bromopyridine with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene in the presence of a palladium catalyst to yield the intermediate product.", "Step 2: Suzuki-Miyaura cross-coupling reaction of the intermediate product with phenylboronic acid to yield the final product." ] }

CAS RN

1402240-71-4

Product Name

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine

Molecular Formula

C15H18BNO2S

Molecular Weight

287.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.